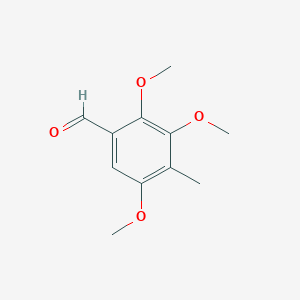

2,3,5-Trimethoxy-4-methylbenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

85071-59-6 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2,3,5-trimethoxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-7-9(13-2)5-8(6-12)11(15-4)10(7)14-3/h5-6H,1-4H3 |

InChI Key |

YHMDMFQLWVQIDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)OC)C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5 Trimethoxy 4 Methylbenzaldehyde and Analogues

Direct Synthesis Approaches to 2,3,5-Trimethoxy-4-methylbenzaldehyde

Direct synthesis methods offer an efficient route to this compound by introducing the necessary functional groups onto a pre-existing aromatic scaffold. These approaches primarily involve formylation reactions to add the aldehyde group and alkylation or methylation to introduce the methoxy (B1213986) and methyl substituents.

Formylation Reactions for Introducing the Aldehyde Moiety

Formylation is a key transformation in the synthesis of aromatic aldehydes. Two classical methods, the Vilsmeier-Haack and Gattermann reactions, are particularly relevant for the synthesis of trimethoxybenzaldehydes and their analogues.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. thieme-connect.de The reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N-methylformanilide or dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. thieme-connect.de For instance, the synthesis of 2,3,4-trimethoxybenzaldehyde (B140358) can be achieved by treating 1,2,3-trimethoxybenzene (B147658) with a Vilsmeier-Haack reagent. google.comgoogle.com This reaction proceeds through an electrophilic aromatic substitution mechanism. The Vilsmeier reagent acts as the electrophile, attacking the electron-rich trimethoxybenzene ring. thieme-connect.de

A typical procedure involves the reaction of 1,2,3-trimethoxybenzene with a mixture of DMF and phosphorus oxychloride at elevated temperatures. google.comgoogle.com After the reaction is complete, hydrolysis of the intermediate yields the desired 2,3,4-trimethoxybenzaldehyde. google.comgoogle.com This method is advantageous due to the relatively mild reaction conditions and the accessibility of the starting materials. google.com

| Reactant | Reagents | Product | Yield | Purity |

| 1,2,3-Trimethoxybenzene | DMF, POCl3 | 2,3,4-Trimethoxybenzaldehyde | 73% (total) | >99% |

The Gattermann reaction provides another avenue for the formylation of aromatic compounds. wikipedia.orgscienceinfo.com This reaction traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgscienceinfo.com A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in place of the highly toxic gaseous HCN. wikipedia.org The in-situ generation of HCN and the Lewis acid catalyst ZnCl₂ facilitates the formylation. wikipedia.org

This method is particularly useful for the synthesis of aldehydes from less activated aromatic rings compared to those typically used in the Vilsmeier-Haack reaction. For example, the Gattermann reaction can be applied to the synthesis of mesitaldehyde from mesitylene. wikipedia.org The mechanism involves the formation of an electrophilic species from the reaction of HCN and the Lewis acid, which then attacks the aromatic ring. scienceinfo.comvedantu.com Subsequent hydrolysis of the resulting imine intermediate yields the final aldehyde product. scienceinfo.comvedantu.com While the Gattermann-Koch reaction, a variant using carbon monoxide instead of HCN, is not applicable to phenols or phenol (B47542) ethers, the standard Gattermann reaction remains a viable option for certain substituted benzenes. testbook.com

| Reaction | Reagents | Catalyst | Key Intermediate | Final Product |

| Gattermann | HCN, HCl | AlCl₃ | Formimino cation | Aromatic aldehyde |

| Gattermann (Adams modification) | Zn(CN)₂, HCl | ZnCl₂ (in-situ) | Formimino cation | Aromatic aldehyde |

Alkylation and Methylation Procedures for Methoxy and Methyl Group Introduction

The introduction of methoxy and methyl groups is a crucial step in the synthesis of this compound. These groups are typically introduced through alkylation and methylation reactions.

The Williamson ether synthesis is a common method for introducing methoxy groups, where a phenoxide is reacted with a methylating agent. For example, m-methoxybenzaldehyde can be prepared by methylating m-hydroxybenzaldehyde with methyl sulfate (B86663) in the presence of a base. orgsyn.org Similarly, the synthesis of 2,3,4-trimethoxybenzaldehyde can start from pyrogallic acid, which is methylated using dimethyl sulfate and sodium hydroxide (B78521) to form 1,2,3-trimethoxybenzene. google.comgoogle.com Methyl iodide is another effective methylating agent, often used in a solvent like dimethylformamide (DMF). sciencemadness.org

Introducing a methyl group directly onto the aromatic ring can be more challenging and often requires specific starting materials or multi-step sequences. However, photochemical organocatalytic methods have been developed for the α-methylation of aldehydes. nih.gov

| Starting Material | Methylating Agent | Product |

| m-Hydroxybenzaldehyde | Methyl sulfate | m-Methoxybenzaldehyde |

| Pyrogallic acid | Dimethyl sulfate | 1,2,3-Trimethoxybenzene |

| Salicylaldehyde (B1680747) | Methyl iodide | o-Anisaldehyde |

Multi-step Convergent and Linear Synthesis Pathways

For complex polysubstituted aromatic compounds, multi-step synthetic pathways are often necessary. These can be designed in a linear fashion, where functional groups are introduced sequentially, or in a convergent manner, where different fragments of the molecule are synthesized separately and then combined.

Regioselective Functionalization of Aromatic Precursors

A key challenge in multi-step syntheses is controlling the position of the incoming functional groups, a concept known as regioselectivity. The synthesis of polysubstituted arenes often relies on the ability to direct functionalization to specific positions on the aromatic ring. nih.gov

Various strategies have been developed to achieve regioselective functionalization. For instance, palladium-catalyzed cross-coupling reactions and direct C-H functionalization have emerged as powerful tools for the synthesis of polysubstituted aromatic compounds. nih.govrsc.org These methods often employ directing groups to guide the catalyst to a specific C-H bond on the aromatic ring, allowing for precise control over the substitution pattern. rsc.org The development of new benzannulation reactions also provides a regiocontrolled route to functionalized polycyclic aromatic hydrocarbons. nih.gov Photocatalysis is another emerging area that enables regioselective C-H functionalization of arenes under mild conditions. rsc.org The synthesis of a 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde, a key intermediate for cytotoxic biaryl lignans, was achieved through a regioselective three-step synthesis from commercially available starting materials, highlighting the importance of regiocontrol in complex molecule synthesis. researchgate.net

Oxidative Transformations in Benzyl (B1604629) Alcohol Precursors

The synthesis of aryl aldehydes, including substituted benzaldehydes, frequently involves the selective oxidation of corresponding benzyl alcohol precursors. This transformation is a cornerstone of organic synthesis, with research focusing on developing efficient and selective catalytic systems.

One prominent method involves the use of metallic nitrates. Ferric nitrate (B79036), for instance, has been shown to effectively oxidize benzyl alcohol to benzaldehyde (B42025) with high conversion rates and selectivity. In an N2 atmosphere, the conversion of benzyl alcohol catalyzed by ferric nitrate can reach 94.9% after six hours. nih.gov The reaction demonstrates high product selectivity, and the benzaldehyde yield can reach 85% in the air. frontiersin.org The mechanism involves the co-existence of Fe³⁺ and NO₃⁻, which generates high activity. nih.gov The process forms a green cyclic oxidation, as O₂ can help eliminate unwelcome nitric oxide (NO) and reinforce the circulation of Fe²⁺ and Fe³⁺. nih.govfrontiersin.org Other metallic nitrates, such as Aluminum nitrate (Al(NO₃)₃·9H₂O) and Copper(II) nitrate (Cu(NO₂)₂·3H₂O), are also capable of catalyzing this oxidation, albeit with slightly lower conversion rates compared to the ferric nitrate system. nih.govfrontiersin.org

Another advanced approach utilizes single-atom catalysts. Cobalt single atoms supported on nitrogen-doped carbon (Co₁/NC) have demonstrated excellent performance in the selective oxidation of benzyl alcohol. These catalysts can achieve up to 95.2% benzyl alcohol conversion with nearly 99.9% selectivity for benzaldehyde. rsc.org The high efficiency is attributed to the CoN₄ sites, which moderately activate oxygen and facilitate the desorption of the newly formed benzaldehyde. rsc.org

Hydrogen peroxide (H₂O₂) is increasingly used as a "green" oxidant because its only byproduct is water. lakeland.edu In these systems, a catalyst is typically required to facilitate the oxidation of benzyl alcohol. One such system employs a catalyst generated from benzyl triethyl ammonium (B1175870) chloride (BTEAC) and sodium molybdate, which, in the presence of hydrogen peroxide, effectively converts benzyl alcohol to benzaldehyde. lakeland.edu This method avoids the use of more hazardous and environmentally damaging oxidants. lakeland.edu

| Catalytic System | Oxidant | Key Findings | Reference |

|---|---|---|---|

| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | Self (NO₃⁻)/Air (O₂) | Up to 94.9% conversion and >95% selectivity. Forms a green cyclic oxidation in air. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Cobalt Single Atoms on N-doped Carbon (Co₁/NC) | Oxygen (O₂) | 95.2% conversion and ~99.9% selectivity. rsc.org | rsc.org |

| Sodium Molybdate / BTEAC | Hydrogen Peroxide (H₂O₂) | Eco-friendly alternative with water as the only byproduct. Good selectivity and no overoxidation to acids are generally observed. lakeland.edu | lakeland.edu |

Utility of Organometallic Reactions in Aryl Aldehyde Synthesis

Organometallic reagents are indispensable tools for forming carbon-carbon bonds, offering powerful methods for the synthesis of substituted aryl aldehydes. These reagents, such as organolithium and Grignard reagents, act as potent nucleophiles that can react with various carbonyl precursors. msu.edulibretexts.org

A significant challenge in using highly reactive organometallic reagents is preventing unwanted side reactions with the aldehyde product itself. acs.orgresearchgate.net A modern, one-pot, two-step procedure has been developed to address this issue. This method begins with a Weinreb amide, which is reduced by a hydride source like diisobutylaluminium hydride (DIBAL-H) to form a stable aluminum hemiaminal intermediate. acs.orgresearchgate.net This tetrahedral intermediate effectively protects the latent aldehyde functionality, rendering it unreactive to further nucleophilic attack. Subsequently, a transition metal catalyst is introduced, and the organometallic reagent (e.g., an organolithium compound) is added. This triggers a cross-coupling reaction to form the desired substituted benzaldehyde in good yield. acs.orgresearchgate.net This methodology is very fast and allows for the synthesis of a wide variety of alkyl- and aryl-substituted benzaldehydes. acs.orgresearchgate.net

The scope of this reaction is broad, accommodating various substituted Weinreb amides and organolithium reagents. For example, methoxy-substituted and bromo-substituted benzamides react efficiently to produce the corresponding aldehydes. acs.org

| Precursor | Key Reagents | Intermediate | Significance |

|---|---|---|---|

| Substituted Weinreb Amide | 1. DIBAL-H 2. Organolithium Reagent 3. Palladium Catalyst | Stable Aluminum Hemiaminal | Protects the aldehyde functionality, allowing for a one-pot reduction/cross-coupling to synthesize highly functionalized benzaldehydes. acs.orgresearchgate.net |

| Acyl Chlorides | Gilman Reagents (R₂CuLi) | Ketone | Less reactive Gilman reagents allow for the selective formation of ketones from acyl chlorides without over-addition to form tertiary alcohols. libretexts.org |

| Aryl Halide/Triflate | Organoborane (Boronic Acid/Ester) | Organopalladium Complex | The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds to form biaryl compounds, which can be precursors to or contain aldehyde functionalities. libretexts.org |

Stereoselective Synthesis Considerations for Related Aryl Systems

In the synthesis of complex molecules containing substituted aryl systems, controlling stereochemistry is a critical consideration. Stereoselective synthesis aims to produce a specific stereoisomer of a product, which is particularly important for bioactive compounds where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

For complex aryl systems, such as biaryls, the control of axial chirality can be a significant challenge. Axially chiral compounds possess a stereogenic axis (often a C-C single bond between two aryl rings) around which rotation is restricted. The stereoselective synthesis of such molecules has been achieved through methods like the diastereoselective Suzuki–Miyaura biaryl coupling reaction. mdpi.com This palladium-catalyzed cross-coupling reaction can be used to join two optically active fragments, inducing a specific configuration along the newly formed biaryl axis. mdpi.com Subsequent reactions, such as oxa-Pictet–Spengler cyclizations with aryl aldehydes, can then be used to construct more complex, stereochemically defined heterocyclic systems. mdpi.com

The choice of coupling partners and reaction conditions is crucial for achieving high diastereoselectivity. The presence of chiral centers in the starting materials can effectively guide the stereochemical outcome of the coupling reaction, leading to the preferential formation of one diastereomer over others. mdpi.com Furthermore, the regio- and stereoselective synthesis of compounds like 1,4-diarylbut-1-en-3-ynes, which can serve as building blocks for more complex aryl systems, often relies on cross-coupling reactions to establish the desired geometry around a double bond. mdpi.com

Green Chemistry Principles in the Synthesis of Substituted Benzaldehydes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of substituted benzaldehydes and related compounds.

A key focus is the use of environmentally benign oxidants. As mentioned previously, the use of atmospheric oxygen or hydrogen peroxide in the oxidation of benzyl alcohols represents a significant green advancement over traditional methods that use stoichiometric amounts of heavy metal oxidants like chromate (B82759) or permanganate. lakeland.edumisericordia.edu For example, the ferric nitrate-catalyzed oxidation of benzyl alcohol can be considered a green process when conducted in air, as oxygen helps regenerate the catalyst in a clean cycle. nih.gov

Another principle of green chemistry is the reduction or replacement of hazardous solvents. Research has explored solvent-free syntheses or the use of water as a reaction solvent. For instance, a modified Wittig reaction, which can involve aromatic aldehydes, has been successfully performed using aqueous sodium hydroxide at room temperature, replacing traditional organic solvents with water. researchgate.net Similarly, coenzyme-catalyzed reactions, such as the benzoin (B196080) condensation using thiamine (B1217682) hydrochloride, provide a non-toxic alternative to hazardous reagents like sodium cyanide. worldwidejournals.com This particular reaction can be carried out with a simple workup and avoids hazardous chemicals, making it an eco-friendly synthetic route. worldwidejournals.com These approaches not only reduce the environmental impact but also often lead to simpler, more efficient, and safer manufacturing processes. misericordia.eduresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2,3,5 Trimethoxy 4 Methylbenzaldehyde

Condensation Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile handle for constructing larger molecules through carbon-carbon and carbon-nitrogen bond formation. Condensation reactions are a cornerstone of this reactivity, where the aldehyde reacts with another molecule, typically with the elimination of a small molecule like water.

The reaction of an aldehyde with a primary amine is a classic method for forming an imine, commonly known as a Schiff base. jconsortium.comlearncbse.in This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the final Schiff base product. jconsortium.com

For 2,3,5-Trimethoxy-4-methylbenzaldehyde, the general reaction with a primary amine (R-NH₂) can be depicted as follows:

General Reaction Scheme for Schiff Base Formation

This type of condensation is fundamental in the synthesis of various compounds and ligands. mdpi.com For instance, related trimethoxybenzaldehyde isomers are known to react with compounds like benzohydrazides to form new Schiff bases. researchgate.netasianpubs.org The reaction conditions can vary, from refluxing in a solvent like benzene (B151609) to room temperature stirring with a dehydrating agent. mdpi.com

Aldol (B89426) condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. azom.com It typically involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. orientjchem.orgmagritek.com

Aromatic aldehydes like this compound cannot form an enolate themselves but can readily react with an enolizable carbonyl compound, such as a ketone or another aldehyde, in a process known as a crossed or mixed aldol condensation (specifically, a Claisen-Schmidt condensation). orientjchem.org These reactions are typically catalyzed by an acid or a base. azom.com

For example, in a base-catalyzed reaction with a ketone like acetone (B3395972), the ketone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily dehydrates to form a conjugated enone.

General Reaction Scheme for Claisen-Schmidt Condensation

Studies on similar molecules, such as 2,5-dimethoxybenzaldehyde, show that reaction with acetone in the presence of sodium hydroxide (B78521) yields the corresponding 1,5-bis(dimethoxyphenyl)penta-1,4-dien-3-one. orientjchem.org

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from a compound with an active methylene (B1212753) group (Z-CH₂-Z', where Z and Z' are electron-withdrawing groups). rsc.org Common active methylene compounds include malononitrile, ethyl cyanoacetate (B8463686), and malonic acid derivatives. The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine). beilstein-journals.org

This reaction is highly effective for synthesizing substituted olefins. This compound can react with active methylene compounds to produce a variety of olefinic derivatives. For instance, its reaction with ethyl cyanoacetate would yield an ethyl cyanophenylacrylate derivative. researchgate.net

General Reaction Scheme for Knoevenagel Condensation

These condensation reactions are pivotal in generating compounds with extended conjugation and have applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

Further Functionalization of the Aromatic Ring

The aromatic ring of this compound is highly substituted, which influences its susceptibility to further functionalization.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. msu.edu The outcome of such reactions on a substituted ring is governed by the electronic and steric properties of the existing substituents. minia.edu.eg

In this compound, the aromatic ring has four substituents:

Methoxy (B1213986) groups (-OCH₃) : These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density via resonance.

Methyl group (-CH₃) : This is an activating group (via hyperconjugation and induction) and is also an ortho, para-director.

Aldehyde group (-CHO) : This is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance.

The only unsubstituted position on the ring is C6. The directing effects of the substituents converge on this position:

The methoxy group at C2 directs ortho to C6.

The methoxy group at C5 directs ortho to C6.

The methyl group at C4 directs ortho to C5 and C3 (both occupied).

The aldehyde group at C1 directs meta to C3 and C5 (both occupied).

Given that the ring is heavily activated by three methoxy groups and one methyl group, it is expected to be highly reactive towards electrophiles. The strong activating, ortho, para-directing nature of the methoxy groups would strongly favor substitution at the available C6 position. Therefore, reactions like halogenation, nitration, or Friedel-Crafts alkylation would be expected to occur at this site. msu.edulibretexts.org

Nucleophilic aromatic substitution (SₙAr) typically requires two main features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. youtube.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

The aromatic ring of this compound is electron-rich due to the presence of three activating methoxy groups and a methyl group. It lacks both a suitable leaving group and the necessary strong electron-withdrawing groups to facilitate a standard SₙAr reaction. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under typical conditions. libretexts.org Such reactions are uncommon for electron-rich aryl compounds. researchgate.net

Transformations of Methoxy Groups

The methoxy groups of this compound are significant sites for chemical modification, primarily through demethylation reactions. These transformations convert the methoxy ethers into hydroxyl groups, yielding phenolic compounds that can serve as versatile intermediates for further synthesis. The regioselectivity of demethylation—that is, which specific methoxy group is removed—can be influenced by the choice of reagents and reaction conditions.

Common strategies for the demethylation of aromatic methoxy ethers involve the use of strong acids, Lewis acids, or nucleophilic reagents. For instance, reagents like magnesium iodide etherate have been shown to be effective for the regioselective demethylation of O-methyl groups that are ortho to a carbonyl group in various substituted dimethoxybenzaldehydes. This selectivity is often driven by the formation of a chelation complex between the magnesium ion, the carbonyl oxygen, and the ortho-methoxy oxygen. Thermal elimination of methyl iodide from this complex then yields the demethylated product. While specific studies on this compound are not prevalent, the principles derived from similar structures, such as 2,6-dimethoxybenzaldehydes, suggest that the methoxy group at the C2 position would be a likely candidate for selective demethylation due to its proximity to the aldehyde function.

Another established method for demethylation involves heating the compound with a solution of piperidine (B6355638) in aqueous media. This approach has been successfully applied to 3,4,5-trimethoxybenzaldehyde (B134019) to selectively remove the methoxy group at the C4 position, yielding syringaldehyde (B56468). This highlights that the substitution pattern on the benzene ring plays a crucial role in determining the outcome of the reaction.

The table below summarizes common reagents used for the demethylation of methoxybenzaldehydes and the typical products formed.

| Reagent | Substrate Example | Primary Product | Key Observation |

|---|---|---|---|

| Magnesium Iodide Etherate (MgI₂·Et₂O) | Asymmetrically substituted 2,6-dimethoxybenzaldehydes | 6-Methoxysalicylaldehydes | Regioselective demethylation of the more sterically hindered ortho-methoxy group. |

| Piperidine / Water | 3,4,5-Trimethoxybenzaldehyde | Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | Selective demethylation of the para-methoxy group. |

| 20% Hydrochloric Acid (HCl) | Mescaline (related trimethoxyphenethylamine) | 4-Desmethylmescaline | Preferential cleavage of the 4-methoxy group under strong acidic conditions. |

Formation of Coordination Complexes with Metal Ions

The aldehyde functional group in this compound is a key feature that allows for its derivatization into ligands capable of forming coordination complexes with various metal ions. A primary strategy for achieving this is through the synthesis of Schiff bases. Schiff bases, or imines, are formed by the condensation reaction between the aldehyde group and a primary amine. uitm.edu.my These ligands are highly versatile due to the ease with which their steric and electronic properties can be modified by choosing different amine precursors. nih.gov

The resulting Schiff base ligand, containing an azomethine (-C=N-) group, can act as a chelating agent, coordinating with metal ions through the nitrogen atom of the imine and potentially other donor atoms (such as oxygen or sulfur) present in the structure of the amine used for condensation. nih.govajgreenchem.com This versatility allows for the formation of stable complexes with a range of transition metals, including but not limited to cobalt (II), nickel (II), copper (II), and zinc (II). uitm.edu.mysbmu.ac.ir

For example, research on the closely related 2,4,5-trimethoxybenzaldehyde (B179766) has demonstrated the synthesis of a Schiff base ligand through condensation with dithiooxamide. This ligand was subsequently used to prepare complexes with Ni(II), Pd(II), and Pt(IV). researchgate.net Spectroscopic analysis of these complexes indicated that the ligand coordinates with the metal ions, leading to the formation of stable structures. The geometry of the resulting metal complexes (e.g., octahedral, square-planar, or tetrahedral) is dependent on the metal ion, its oxidation state, and the denticity (the number of donor groups) of the Schiff base ligand. sbmu.ac.ir

The general process involves:

Schiff Base Formation: Reaction of this compound with a selected primary amine (aliphatic or aromatic) under appropriate conditions to form the imine linkage.

Complexation: Reaction of the isolated Schiff base ligand with a metal salt (e.g., chloride, nitrate (B79036), or acetate (B1210297) salts of the desired metal) in a suitable solvent.

The table below illustrates the types of metal complexes that can be formed from Schiff bases derived from substituted benzaldehydes.

| Metal Ion | Typical Ligand Type | Common Coordination Geometry | Reference Compound Class |

|---|---|---|---|

| Copper (II) | Tetradentate N₂O₂ Schiff Base | Square-planar | Complexes from salicylaldehyde (B1680747) derivatives. sbmu.ac.ir |

| Nickel (II) | Tetradentate N₂O₂ Schiff Base | Square-planar (diamagnetic) | Complexes from dihydroxybenzaldehyde derivatives. sbmu.ac.ir |

| Zinc (II) | Tetradentate N₂O₂ Schiff Base | Tetrahedral | Complexes from dihydroxybenzaldehyde derivatives. sbmu.ac.ir |

| Cobalt (II) | Bidentate (NN) Schiff Base | Tetrahedral or Octahedral | Complexes from benzaldehyde (B42025) derivatives. uitm.edu.my |

| Platinum (IV) | Bidentate Schiff Base | Octahedral | Complexes from 2,4,5-trimethoxybenzaldehyde. researchgate.net |

Multicomponent Reaction Applications

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. unair.ac.id Aromatic aldehydes are fundamental building blocks in many well-established MCRs. Given its structure as a substituted aromatic aldehyde, this compound is a prime candidate for use in such reactions to generate complex molecular scaffolds.

Two of the most prominent MCRs that utilize aromatic aldehydes are the Biginelli reaction and the Hantzsch pyridine (B92270) synthesis.

Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.org The reaction, typically catalyzed by an acid, produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs, which are heterocyclic compounds of significant interest in medicinal chemistry. nih.govillinois.edu The substitution pattern on the aromatic aldehyde can influence the reaction rate and yield. The electron-donating methoxy groups on this compound would be expected to activate the aromatic ring, potentially affecting the electronic properties of the resulting dihydropyrimidinone derivatives. benthamscience.comnih.gov

Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding aromatic pyridine derivative. organic-chemistry.org 1,4-Dihydropyridines are a well-known class of calcium channel blockers. nih.gov The nature of the aldehyde substituent at the 4-position of the dihydropyridine (B1217469) ring is crucial for its biological activity. Employing this compound in this synthesis would lead to the formation of 1,4-dihydropyridines bearing the 2,3,5-trimethoxy-4-methylphenyl group at this key position.

The utility of this compound in these and other MCRs provides a direct pathway to novel, highly functionalized heterocyclic compounds.

| Multicomponent Reaction | Reactants | Product Class | Role of this compound |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones | Provides the substituted aryl group at the C4 position of the heterocyclic ring. wikipedia.org |

| Hantzsch Pyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines | Forms the C4-substituent of the dihydropyridine core. wikipedia.org |

Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic and structural characterization data for the specific chemical compound “this compound” is not publicly available.

The requested article requires detailed research findings, including specific data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques. These analyses are essential for providing scientifically accurate information for the following sections outlined in the request:

Advanced Spectroscopic and Structural Characterization of 2,3,5 Trimethoxy 4 Methylbenzaldehyde and Its Derivatives

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

While information is available for isomers and related compounds, such as 2,3,4-Trimethoxybenzaldehyde (B140358) and 2,4,5-Trimethoxybenzaldehyde (B179766), no specific experimental data (e.g., chemical shifts, mass-to-charge ratios, or retention times) corresponding to 2,3,5-Trimethoxy-4-methylbenzaldehyde could be located.

Without access to primary or secondary research data detailing the empirical analysis of this specific compound, it is not possible to generate the thorough and scientifically accurate article as requested. The creation of such content would require speculation or the incorrect application of data from other molecules, which would not meet the required standards of accuracy and specificity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the aldehyde group, the aromatic ring, the methoxy (B1213986) groups, and the methyl group.

The most prominent peak in the spectrum is typically the carbonyl (C=O) stretch of the aldehyde, which is expected to appear in the range of 1690-1740 cm⁻¹ masterorganicchemistry.com. This absorption is usually strong and sharp masterorganicchemistry.com. The presence of the aldehyde is further confirmed by the appearance of two characteristic C-H stretching bands in the region of 2695-2830 cm⁻¹ orgchemboulder.com. The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically found in the 1450-1600 cm⁻¹ region.

The methoxy (O-CH₃) and methyl (C-CH₃) groups give rise to C-H stretching vibrations in the 2850-3000 cm⁻¹ range orgchemboulder.com. Additionally, the C-O stretching of the methoxy groups will produce strong bands, typically in the 1000-1300 cm⁻¹ region. For instance, spectroscopic analysis of the related compound 2,3,4-Trimethoxy-6-methylbenzaldehyde showed a strong carbonyl peak at 1680 cm⁻¹ researchgate.net. While the exact peak positions for this compound would require experimental measurement, the expected absorptions can be reliably predicted based on its functional groups and data from similar molecules.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | 2830-2695 (typically two bands) | Medium |

| Aldehyde | C=O Stretch | 1740-1690 | Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Methoxy/Methyl | C-H Stretch | 3000-2850 | Medium |

| Methoxy | C-O Stretch | 1300-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π → π* and n → π* transitions. The highly conjugated system of the benzene (B151609) ring substituted with an aldehyde group and electron-donating methoxy groups governs its UV-Vis absorption profile.

The intense absorption bands, typically observed at shorter wavelengths (around 200-280 nm), are attributed to π → π* transitions within the aromatic ring. The presence of substituents on the benzene ring, such as the aldehyde, methyl, and methoxy groups, can cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity. A weaker absorption band, corresponding to the n → π* transition of the non-bonding electrons of the carbonyl oxygen, is expected to appear at longer wavelengths (typically >300 nm).

Data for the related compound 3,4,5-Trimethoxybenzaldehyde (B134019) shows distinct absorption maxima, which can serve as a reference. nist.gov The electronic structure of this compound would lead to a unique absorption spectrum, reflecting the specific electronic effects and positions of its substituent groups.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Aromatic Ring / Carbonyl | 200 - 280 |

| n → π | Carbonyl Group | > 300 |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not publicly available, analysis of a closely related isomer, 2,3,4-Trimethoxy-6-methylbenzaldehyde, provides valuable insight into the likely molecular conformation and packing in the solid state. researchgate.netnih.gov

The study of 2,3,4-Trimethoxy-6-methylbenzaldehyde revealed that the molecule crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Key findings from this analysis showed that the aldehyde group and the non-hydrogen atoms of the methoxy group at the para position are nearly coplanar with the benzene ring researchgate.net. This planarity suggests a high degree of conjugation throughout the molecule. It is reasonable to hypothesize that this compound would adopt a similarly planar conformation to maximize electronic delocalization. The crystal packing would be influenced by weak intermolecular interactions, such as van der Waals forces and potential C-H···O hydrogen bonds.

Table 3: Crystal Data for the Isomer 2,3,4-Trimethoxy-6-methylbenzaldehyde researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.239 (2) |

| b (Å) | 7.3884 (15) |

| c (Å) | 15.649 (3) |

| β (°) | 92.329 (3) |

| Volume (ų) | 1067.3 (4) |

| Z (molecules/unit cell) | 4 |

Other Advanced Spectroscopic Methods, e.g., Microwave Spectroscopy for Molecular Dynamics

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. This method can yield extremely precise data on the molecule's geometry and electronic structure. For a molecule such as this compound, microwave spectroscopy could provide detailed information on its rotational constants, from which a precise molecular structure, including bond lengths and bond angles, can be derived.

Furthermore, this technique is sensitive to the distribution of electrons within the molecule, allowing for the determination of the molecular dipole moment. It can also be used to study the dynamics of internal rotation, such as the rotation of the methyl and methoxy groups relative to the benzene ring, by analyzing the fine structure of the rotational spectra. While specific microwave spectroscopy studies on this compound have not been reported, the application of this method would offer unparalleled detail about its gas-phase structure and dynamics.

Analytical Method Development and Validation for Purity and Quantification

To ensure the quality and purity of this compound, robust analytical methods must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

A stability-indicating reverse-phase HPLC (RP-HPLC) method would be the preferred approach. Method development would involve optimizing several key parameters. A C18 column is often suitable for separating aromatic compounds. scielo.br The mobile phase would likely consist of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as methanol or acetonitrile), run in either an isocratic or gradient mode to achieve optimal separation from any impurities or degradation products scielo.br. The detection wavelength would be set at one of the compound's UV absorption maxima to ensure high sensitivity.

Validation of the developed method would be performed according to International Council for Harmonisation (ICH) guidelines. scielo.br This process would verify the method's performance characteristics, including:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specified range. researchgate.net

Accuracy: Assessing the closeness of the test results to the true value. scielo.br

Precision: Evaluating the method's repeatability and intermediate precision, often expressed as the relative standard deviation (%RSD) of a series of measurements. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte that can be detected. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. scielo.br

Such a validated HPLC method is essential for routine quality control, stability studies, and accurate quantification of this compound in various samples.

Computational and Theoretical Investigations of 2,3,5 Trimethoxy 4 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound at the electronic level. These theoretical methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A typical study of 2,3,5-Trimethoxy-4-methylbenzaldehyde would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process seeks the lowest energy conformation of the molecule.

The calculations, often employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield precise data on bond lengths, bond angles, and dihedral angles. These theoretical values are crucial for understanding the steric and electronic effects of the methoxy (B1213986), methyl, and aldehyde groups on the benzene (B151609) ring. Energetic properties, including the total energy of the optimized structure, would also be determined, providing a measure of the molecule's thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT/B3LYP. Note: This table is illustrative and does not represent actual calculated data.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.40 Å |

| C=O | 1.22 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angle | C-C-C (ring) | 120.0° |

| C-C=O | 124.5° |

Ab Initio Methods for Electronic Structure

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) could be used to provide a more rigorous description of the electronic structure of this compound. These calculations are computationally more intensive than DFT but can offer a higher level of accuracy for certain properties. They would provide detailed information about the molecule's wavefunction and energy levels, serving as a benchmark for DFT results.

Electronic Structure Analysis

Analysis of the electronic structure provides deeper insights into the chemical behavior and reactivity of the molecule.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energies

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character.

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. For this compound, analysis would reveal how the substituent groups influence the energy and distribution of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound. Note: This table is illustrative and does not represent actual calculated data.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs of the methoxy groups and the C-C and C-H bonds into adjacent empty orbitals. The stabilization energies (E(2)) associated with these interactions would reveal the significance of hyperconjugation in stabilizing the molecular structure. It would also provide information on the natural atomic charges on each atom, indicating the distribution of electron density across the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the aldehydic proton, marking them as potential sites for nucleophilic attack. The aromatic ring itself would exhibit regions of varying potential influenced by the electron-donating methoxy and methyl groups.

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules with high accuracy. For aromatic compounds like this compound, DFT methods can simulate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, which are essential for molecular characterization.

Methodologies used for related isomers, such as 2,4,5-trimethoxybenzaldehyde (B179766) and 2,3,4-trimethoxybenzaldehyde (B140358), have demonstrated the reliability of these predictive models. researchgate.netresearchgate.net Typically, calculations are performed using functionals like Becke-3-Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G(d) or higher. researchgate.netresearchgate.net The process begins with the geometry optimization of the molecule to find its most stable, lowest-energy conformation. Following optimization, harmonic vibrational frequency calculations are performed to predict the positions and intensities of bands in the FT-IR and FT-Raman spectra. researchgate.net These theoretical spectra often show excellent agreement with experimental results, with discrepancies typically attributed to intermolecular interactions in the solid state or solvent effects not accounted for in the gas-phase calculations. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The predicted chemical shifts provide a theoretical benchmark that aids in the assignment of experimental spectra. The accuracy of these predictions allows for the confident structural elucidation of the molecule and its derivatives.

Table 1: Representative Predicted Vibrational Frequencies for a Trimethoxybenzaldehyde Moiety using DFT

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aldehyde) | ~2850-2900 | Stretching of the aldehyde C-H bond |

| C=O Stretch (Aldehyde) | ~1680-1700 | Stretching of the carbonyl group |

| C-C Stretch (Aromatic) | ~1580-1600 | Aromatic ring skeletal vibrations |

| C-H Bend (Aromatic) | ~1400-1450 | In-plane bending of aromatic C-H bonds |

| C-O Stretch (Methoxy) | ~1200-1250 | Asymmetric stretching of C-O-C bonds |

Note: This table contains representative data based on DFT calculations for structurally similar trimethoxybenzaldehyde isomers.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org These parameters are readily calculated using DFT methods. researchgate.netresearchgate.net

The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net

From the HOMO and LUMO energies, several important descriptors can be calculated:

Ionization Potential (IP) : Approximated as IP ≈ -EHOMO

Electron Affinity (EA) : Approximated as EA ≈ -ELUMO

Electronegativity (χ) : χ = (IP + EA) / 2

Chemical Hardness (η) : η = (IP - EA) / 2

Chemical Softness (S) : S = 1 / η

Electrophilicity Index (ω) : ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors provide a quantitative measure of the molecule's reactivity profile, indicating how it will behave in chemical reactions. For instance, a high electrophilicity index suggests the molecule is a strong electron acceptor. ufms.br

Table 2: Representative Global Reactivity Descriptors for a Trimethoxybenzaldehyde Derivative

| Parameter | Representative Value | Unit |

| EHOMO | -6.2 | eV |

| ELUMO | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

| Ionization Potential (IP) | 6.2 | eV |

| Electron Affinity (EA) | 1.8 | eV |

| Electronegativity (χ) | 4.0 | eV |

| Chemical Hardness (η) | 2.2 | eV |

Note: This table contains representative data based on DFT calculations for structurally similar aromatic aldehydes.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. rsc.org For a molecule like this compound, MD simulations can reveal the dynamics of its flexible substituent groups—specifically, the three methoxy groups and the aldehyde group. rsc.orgnih.gov These simulations track the motions of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's accessible conformations and the energy barriers between them. rsc.org

Complementary to MD, conformational analysis using quantum chemical methods can identify the most stable conformers (rotational isomers) and their relative energies. ufms.br For instance, the aldehyde group can exist in s-cis or s-trans conformations relative to the adjacent C-C bond of the ring. DFT calculations can determine which conformer is energetically more favorable and quantify the energy barrier for rotation between them. ufms.br This information is critical for understanding which molecular shapes are most likely to be present and active in chemical or biological systems.

In Silico Studies of Derivative Interactions, e.g., Molecular Docking

Molecular docking is a powerful in silico technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it forms a complex with another, typically a larger molecule like a protein receptor. nih.govresearchgate.net This method is central to drug discovery and involves computationally placing a ligand into the active site of a target protein and scoring the interaction. texilajournal.com

For derivatives of this compound, molecular docking studies can be employed to explore their potential as inhibitors or modulators of specific biological targets. nih.govpensoft.net For example, derivatives could be designed and then docked into the active sites of enzymes like cyclooxygenases (COX), kinases, or tyrosinase to assess their potential therapeutic activity. nih.govpensoft.net

The docking process yields a binding energy or docking score, which estimates the strength of the interaction; more negative scores typically indicate stronger binding. nih.gov The analysis also reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. nih.gov This detailed information can guide the rational design of more potent and selective derivatives.

Table 3: Representative Molecular Docking Results for a Hypothetical Derivative

| Target Protein | Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | Derivative A | -8.5 | Arg120, Tyr355, Ser530 |

| Tyrosinase | Derivative A | -7.2 | His244, His263, Val283 |

| EGFR Kinase | Derivative B | -9.1 | Leu718, Thr790, Met793 |

| HER2 Kinase | Derivative B | -7.8 | Leu726, Val734, Thr862 |

Note: This table presents hypothetical, yet representative, data for illustrative purposes based on docking studies of similar compounds against common biological targets. nih.govpensoft.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A significant hurdle in the study of 2,3,5-Trimethoxy-4-methylbenzaldehyde is the absence of established, high-yield synthetic protocols. The development of efficient and sustainable synthetic routes is a foundational challenge that must be addressed to enable further research.

Future research should focus on adapting and optimizing modern synthetic methods for this specific substitution pattern. Key challenges lie in achieving regioselectivity and employing environmentally benign processes. Potential avenues for exploration include:

Catalytic Oxidation: Green chemistry approaches involving the catalytic oxidation of the corresponding benzyl (B1604629) alcohol (2,3,5-Trimethoxy-4-methylbenzyl alcohol) are highly desirable. nih.gov Research into selective catalysts that can operate under mild conditions with minimal waste production is a priority.

Formylation of Precursors: Investigation into the direct formylation of a suitable precursor, such as 1,2,4-trimethoxy-3-methylbenzene, using modern techniques like the Vilsmeier-Haack reaction or palladium-catalyzed carbonylation could provide a direct and efficient route. researchgate.net

Biomass-Derived Routes: Long-term research could target the synthesis from renewable biomass feedstocks, a growing area in sustainable chemistry for producing aromatic aldehydes. rsc.org This involves developing catalytic fractionation and selective depolymerization processes that can yield specifically substituted aromatic platforms. rsc.org

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Method | Potential Precursor | Key Advantages | Anticipated Challenges |

|---|---|---|---|

| Vilsmeier-Haack Formylation | 1,2,4-Trimethoxy-3-methylbenzene | Direct introduction of aldehyde group. | Availability of precursor; regioselectivity. |

| Catalytic Oxidation | 2,3,5-Trimethoxy-4-methylbenzyl alcohol | Often high-yielding and clean. nih.gov | Multi-step process requiring prior synthesis of the alcohol. |

| Palladium-Catalyzed Carbonylation | A corresponding aryl halide | High functional group tolerance. researchgate.net | Precursor synthesis; catalyst cost and recycling. researchgate.net |

| Biocatalytic Routes | Carboxylic acid precursor | High selectivity; green approach. | Identification of suitable enzymes (e.g., carboxylic acid reductases). |

Exploration of Undiscovered Chemical Reactivity

The chemical reactivity of this compound is currently uncharacterized. The interplay between the electron-donating effects of the three methoxy (B1213986) groups and the methyl group, as well as the steric hindrance they impose, could lead to unique reactivity compared to its better-known isomers.

Future research should systematically investigate its behavior in fundamental organic reactions. A primary focus would be the aldol (B89426) condensation, a reaction widely used with other trimethoxybenzaldehydes to produce bioactive chalcones. nih.govresearchgate.net The electron-rich nature of the aromatic ring is expected to influence the electrophilicity of the aldehyde's carbonyl carbon. quora.com Understanding how the specific substitution pattern affects reaction kinetics and product yields is crucial.

Key research questions include:

How does the 2,3,5-trimethoxy-4-methyl substitution pattern affect the rate and equilibrium of aldol condensations compared to other isomers?

What is the compound's susceptibility to electrophilic aromatic substitution, given the already electron-rich ring?

Can the aldehyde group direct metalation at the C6 position to allow for further functionalization?

Advanced Computational Modeling for Mechanism Prediction and Material Design

Computational chemistry offers a powerful tool to predict the properties of this compound and guide experimental work, thereby saving time and resources. The challenge lies in the fact that initial models will be purely predictive until validated by experimental data.

Future research should employ quantum mechanical methods, such as Density Functional Theory (DFT), for several purposes:

Structure and Property Prediction: To calculate the molecule's optimal geometry, electronic properties (e.g., molecular electrostatic potential), and spectroscopic signatures (NMR, IR), which can aid in its experimental characterization.

Reaction Mechanism Analysis: To model the transition states of potential reactions, such as the aldol condensation, to predict activation energies and understand its reactivity profile. This can help explain any observed differences in reactivity compared to its isomers.

In Silico Screening: To perform molecular docking studies of the compound and its potential derivatives against biological targets that are known to interact with similar structures, such as tubulin or nuclear factor-κB (NF-κB). acs.org This can help prioritize synthetic targets and biological assays.

Elucidation of Broader Biological Mechanisms in Vitro

Given the complete lack of bioactivity data, a significant opportunity exists to discover novel biological functions. The primary challenge is the need for broad, unbiased screening to identify any potential therapeutic applications.

A crucial future direction is to conduct a comprehensive in vitro screening campaign. Drawing inspiration from the known activities of derivatives of its isomers, this campaign should include a diverse set of assays. nih.gov Chalcones derived from 2,4,5-trimethoxybenzaldehyde (B179766), for example, have shown promising anticancer and antioxidant activities. nih.govresearchgate.net

Table 2: Proposed Initial In Vitro Screening Cascade

| Assay Type | Specific Examples | Rationale / Target |

|---|---|---|

| Anticancer | MTT or SRB assays against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549). nih.gov | To identify cytotoxic or cytostatic effects. |

| Antioxidant | DPPH radical scavenging, Nitric Oxide (NO) scavenging assays. nih.gov | To determine free radical scavenging potential. |

| Antimicrobial | Broth microdilution assays against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). | To discover potential anti-infective properties. |

| Enzyme Inhibition | Assays for targets like cyclooxygenase (COX), tubulin polymerization, or NF-κB. acs.org | To probe specific mechanisms of action based on activities of related molecules. |

Design of Targeted Derivatives with Enhanced Bioactivity

The most promising application of this compound is likely as a scaffold for creating novel derivatives with enhanced biological activity. While the design of such derivatives is currently speculative without initial bioactivity data for the parent compound, a logical starting point is the synthesis of chalcones.

Future research should focus on synthesizing a library of derivatives, particularly chalcones, by reacting the title compound with a diverse range of substituted acetophenones. nih.gov The primary goal is to establish a robust Structure-Activity Relationship (SAR) for this new molecular class. acs.org The unique steric and electronic environment provided by the 2,3,5-trimethoxy-4-methylphenyl ring could lead to derivatives with novel binding modes or improved selectivity for biological targets compared to derivatives of other trimethoxybenzaldehyde isomers. acs.orgnih.gov This systematic approach will be critical for transforming this understudied molecule into a valuable lead for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.